APTSTAT3-9R is a synthetic peptide designed to specifically bind to the signal transducer and activator of transcription 3 (STAT3), a critical protein involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the phosphorylation of STAT3, APTSTAT3-9R effectively blocks its activation and downstream signaling pathways, which has significant implications in cancer research and therapy. The compound has demonstrated notable antiproliferative effects and potential antitumor activity, making it a valuable candidate for further investigation in oncology .
APTSTAT3-9R is synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the stepwise assembly of amino acids on a solid support. This technique facilitates the precise control of peptide sequence and structure, crucial for the biological activity of the resulting compound.
The synthesis of APTSTAT3-9R employs solid-phase peptide synthesis, which involves several key steps:
In industrial settings, automated peptide synthesizers are utilized to enhance efficiency and consistency during synthesis. The final product undergoes purification through high-performance liquid chromatography (HPLC) before being lyophilized for storage.
The molecular structure of APTSTAT3-9R consists of a specific sequence of amino acids that confer its ability to bind to STAT3. The precise sequence and structural conformation are crucial for its biological activity.
While specific structural data such as molecular weight or three-dimensional conformation may not be provided in the sources, the binding affinity and interaction with the SH2 domain of STAT3 are critical parameters that define its efficacy as an inhibitor .
APTSTAT3-9R primarily participates in binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to inhibit the phosphorylation of STAT3 by binding to it directly .
The interactions involve:
Common reagents used during its synthesis include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling, while trifluoroacetic acid is used in cleavage cocktails.
APTSTAT3-9R exerts its effects by specifically binding to STAT3, inhibiting its phosphorylation at tyrosine 705. This inhibition prevents STAT3 from undergoing a conformational change necessary for its translocation into the nucleus, thereby blocking its ability to activate target gene transcription involved in cell proliferation and survival.
Studies indicate that APTSTAT3-9R significantly reduces cell viability and proliferation in cancer cell lines by disrupting these signaling pathways .
While specific physical properties such as melting point or solubility may not be detailed in the available literature, peptides like APTSTAT3-9R are generally characterized by their solubility in aqueous solutions, which is essential for biological applications.
Chemical properties include:
Relevant analyses often involve assessing stability under various conditions and determining optimal storage conditions .
APTSTAT3-9R has significant scientific uses, particularly in cancer research where it serves as a tool for studying the role of STAT3 in tumor biology. Its ability to inhibit STAT3 activation makes it valuable for:
The identification of the core STAT3-binding peptide (designated APTSTAT3) was achieved through advanced phage display technology. Researchers constructed a novel "aptide" library—a combinatorial peptide library displayed on the minor coat protein pIII of M13 bacteriophage. This system allowed the presentation of diverse peptide sequences (typically 6–20 amino acids) on the phage surface [1] [3] [9]. Biopanning against recombinant STAT3 protein involved five iterative rounds of selection under increasing stringency:
Post-biopanning, phage ELISA and DNA sequencing identified APTSTAT3 as a 26-mer peptide (sequence: HGFQWPG(SWTWENGKWTWK)GAYQFLK) with a tryptophan zipper scaffold forming a stable β-hairpin conformation. This structural motif enabled high-affinity, conformation-selective binding to STAT3’s SH2 domain—a critical region for phosphotyrosine-mediated dimerization and activation [1] [5] [9].
Table 1: Phage Display Biopanning Conditions for APTSTAT3 Identification
Biopanning Round | STAT3 Concentration | Wash Stringency | Enrichment Ratio |
---|---|---|---|
1 | 100 nM | Low (5 washes) | 1:10³ |
3 | 50 nM | Medium (10 washes) | 1:10⁵ |
5 | 20 nM | High (15 washes) | 1:10⁷ |
Although APTSTAT3 showed high in vitro affinity for STAT3, its cellular uptake was limited due to poor membrane permeability. To overcome this, a C-terminal nona-arginine (9R) motif—a cationic cell-penetrating peptide (CPP)—was fused via a flexible GGGGS linker. This design addressed two critical challenges:
The resulting conjugate, APTSTAT3-9R (molecular weight: 4947.51 Da), retained STAT3-binding specificity while gaining efficient intracellular access. Confocal microscopy confirmed >90% cellular uptake in B16F1 melanoma cells within 30 minutes, contrasting with minimal entry of the unconjugated APTSTAT3 [1] [5].
Table 2: Impact of 9R Conjugation on Cellular Uptake Efficiency
Peptide Version | Cellular Uptake (%) | Time to Max. Internalization |
---|---|---|
APTSTAT3 (no 9R) | <5% | Undetectable |
APTSTAT3-scramble-9R | ~40% | 2 hours |
APTSTAT3-9R | >95% | 30 minutes |
The STAT3-binding kinetics of APTSTAT3-9R were quantified using surface plasmon resonance (SPR). Key biophysical parameters include:
Competitive binding assays demonstrated exceptional specificity for STAT3 over homologous proteins:
The molecular basis for this specificity was elucidated through mutational analysis: APTSTAT3-9R engages a hydrophobic pocket in the STAT3 SH2 domain (residues Lys591, Ser613, and Ser636) through its tryptophan zipper core. This interaction sterically blocks phosphopeptide binding—validated by a 54% reduction in STAT3-DNA binding activity in electrophoretic mobility shift assays (EMSAs) at 30 μM peptide concentration [1] [6].
Table 3: STAT3 Binding Domain Interactions with APTSTAT3-9R
STAT3 Domain | Interaction Strength | Functional Consequence |
---|---|---|
SH2 domain | KD = 231 nM | Blocks phosphotyrosine docking and dimerization |
DNA-binding domain | KD = 3.2 μM | Moderate interference with DNA recognition |
Transactivation domain | No binding detected | No impact on transcriptional machinery |
Compound Information
Table 4: Chemical and Biochemical Properties of APTSTAT3-9R
Property | Value |
---|---|
Systematic Name | APTSTAT3-9R |
Synonyms | STAT3 Inhibitor XX, STAT3 phosphorylation inhibitor |
Sequence | H-GFQWPGSWTWENGKWTWKGAYQFLKGGGGSRRRRRRRRR-OH |
Empirical Formula | C₂₂₃H₃₃₀N₈₀O₅₁ |
Molecular Weight | 4947.51 g/mol |
CAS Number | Not assigned |
Mechanism of Action | Binds STAT3 SH2 domain, inhibiting phosphorylation (Tyr705) and dimerization |
Target Affinity (KD) | 231 nM (STAT3) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8